2-Bromo-5-hexylthiophene

Vue d'ensemble

Description

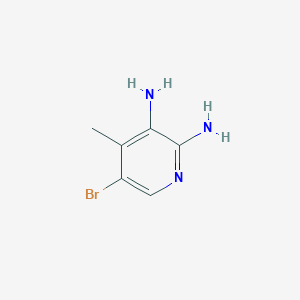

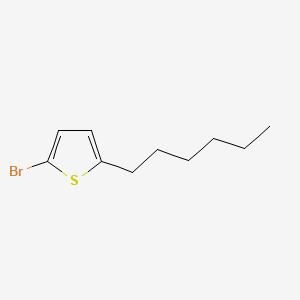

2-Bromo-5-hexylthiophene is a brominated thiophene derivative with a hexyl group attached to the fifth position of the thiophene ring. This compound serves as a monomer for the synthesis of polythiophenes, which are important materials in the field of organic electronics due to their semiconducting properties and applications in devices such as field-effect transistors, organic photovoltaics, and sensors .

Synthesis Analysis

The synthesis of 2-Bromo-5-hexylthiophene and its derivatives is a key step in the production of poly(3-hexylthiophene) (P3HT). One approach involves the chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with a nickel catalyst, leading to well-defined P3HT with low polydispersity . Another method utilizes palladium-catalyzed dehydrohalogenative polycondensation, yielding high molecular weight and high regioregularity P3HT . Additionally, the oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene has been used to prepare 2-bromo-3-hexylthien-5-ylzinc bromide, a precursor for highly regioregular P3HT .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-hexylthiophene is characterized by the presence of a bromine atom at the second position and a hexyl chain at the fifth position of the thiophene ring. This structure is crucial for the subsequent polymerization reactions that lead to P3HT. The regiochemistry of the substituents on the thiophene ring is important for the properties of the resulting polymer, with head-to-tail connectivity being particularly desirable for high-performance materials .

Chemical Reactions Analysis

2-Bromo-5-hexylthiophene undergoes various chemical reactions that are essential for the synthesis of polythiophenes. For instance, the nickel-catalyzed chain-growth polymerization involves the coupling reaction of the monomer with the polymer via the nickel catalyst, a process termed "catalyst-transfer polycondensation" . The palladium-catalyzed dehydrohalogenative polycondensation is another key reaction that leads to P3HT with high regioregularity . Post-polymerization functionalization strategies have also been developed to modify P3HT at the 4-position, expanding the range of possible applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-hexylthiophene-derived polymers, such as P3HT, are influenced by the molecular weight, polydispersity, and regioregularity of the polymer. High molecular weight and regioregularity contribute to the excellent thermal and electronic properties of P3HT, making it suitable for use in organic electronics . The solubility of the polymer in common organic solvents is also an important factor for processing and device fabrication .

Applications De Recherche Scientifique

Synthesis of π-Conjugated Conductive Polymers

- Field : Material Science

- Application : 2-Bromo-5-hexylthiophene is used in the formation of π-conjugated conductive polymers (CPs) for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .

Synthesis of End-capped Regioregular Poly (3-hexylthiophene)

- Field : Polymer Chemistry

- Application : 2-Bromo-5-hexylthiophene is used in the synthesis of End-capped Regioregular Poly (3-hexylthiophene) .

Synthesis of Well-defined Head-to-tail-type Oligothiophenes

- Field : Organic Chemistry

- Application : 2-Bromo-5-hexylthiophene is used to synthesize well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .

Pharmacological Applications

- Field : Medicinal Chemistry

- Application : 2-Bromo-5-hexylthiophene is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . These derivatives are studied for their haemolytic, biofilm inhibition, anti-thrombolytic activities, and anti-tumor activity .

- Method : This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- Results : The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity . The compound 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene exhibited the best anti-tumor activity against 4T1 cells with IC50 value of 16 μM .

Synthesis of Regioregular Polythiophenes for Organic Electronics

- Field : Organic Electronics

- Application : 2-Bromo-5-hexylthiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics based applications .

Synthesis of Thiophene-based Conjugated Polymers for Optoelectronic Applications

- Field : Optoelectronics

- Application : 2-Bromo-5-hexylthiophene is used in the synthesis of thiophene-based conjugated polymers for optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Synthesis of Thiophene-based Polymers for Optoelectronic Applications

- Field : Optoelectronics

- Application : 2-Bromo-5-hexylthiophene is used in the synthesis of thiophene-based conjugated polymers for optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Synthesis of Functionalized Regioregular Polythiophenes

- Field : Organic Electronics

- Application : 2-Bromo-5-hexylthiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics based applications . It can also be used in the synthesis of P3HT, which can be potentially used for photocatalytic applications .

Safety And Hazards

When handling 2-Bromo-5-hexylthiophene, suitable protective equipment should be worn to prevent generation of vapour or mist . Hands and face should be washed thoroughly after handling . Ventilation, local exhaust should be used if vapour or aerosol will be generated . Contact with skin, eyes and clothing should be avoided .

Orientations Futures

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems have been reported . Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

Propriétés

IUPAC Name |

2-bromo-5-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIYDKGTGHFTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441801 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hexylthiophene | |

CAS RN |

211737-28-9 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)